molecular formula C18H18N2O3 B4392238 N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B4392238
M. Wt: 310.3 g/mol
InChI Key: WZLKCWNKTTUZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as IBOPAM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes in the body, such as cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have neuroprotective effects in vitro, suggesting its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity at high doses should be taken into consideration.

Future Directions

There are several potential future directions for research on N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide. These include further investigation of its pharmacological properties, such as its potential use in the treatment of neurodegenerative diseases, as well as its role in the regulation of certain enzymes in the body. Additionally, the development of new synthesis methods for this compound could lead to improved yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity, and it has been studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to its potential use in the treatment of various diseases and the development of new drugs.

Scientific Research Applications

N-(2-isopropylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its pharmacological properties, such as its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of Alzheimer's disease. This compound has also been used as a tool compound to investigate the role of certain enzymes in the body.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(2)13-7-3-4-8-14(13)19-17(21)11-20-15-9-5-6-10-16(15)23-18(20)22/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLKCWNKTTUZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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